6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde
Overview
Description
6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde is an organic compound that features a pyridine ring substituted with a difluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzene and pyridine-3-carboxaldehyde.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates.
Catalysts and Reagents: Common reagents include organometallic catalysts such as palladium or nickel complexes, which facilitate the coupling reactions.
Reaction Steps: The process may involve a series of steps including halogenation, coupling, and oxidation to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-(3,4-Difluorophenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(3,4-Difluorophenyl)-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Binding Interactions: The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: Similar structure but different substitution pattern on the phenyl ring.
6-(3,4-Dichlorophenyl)-3-pyridinecarbaldehyde: Chlorine atoms instead of fluorine, affecting reactivity and properties.
6-(3,4-Difluorophenyl)-2-pyridinecarbaldehyde: Aldehyde group at a different position on the pyridine ring.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more suitable for certain applications.
Reactivity: The specific substitution pattern influences the compound’s reactivity in chemical reactions, providing unique synthetic opportunities.
Properties
IUPAC Name |
6-(3,4-difluorophenyl)pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-3-2-9(5-11(10)14)12-4-1-8(7-16)6-15-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBVWMGOMQHHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.